![molecular formula C20H11O B1205261 6-Oxybenzo(a)pyrene CAS No. 20928-82-9](/img/structure/B1205261.png)
6-Oxybenzo(a)pyrene
Overview
Description
Synthesis Analysis
The synthesis of substituted pyrenes, which includes benzo(a)pyrene, has been studied extensively . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .Chemical Reactions Analysis
Benzo(a)pyrene, in its singlet excited state, could react with oxygen, resulting in fluorescence quenching . Additionally, effective intersystem crossing can occur from its singlet state to the triplet state .Physical And Chemical Properties Analysis
Benzo(a)pyrene is an odorless, silver-gray to black solid . Its boiling point is 5612°F, and its freezing point/melting point is 3497-3515°F . The molecular weight is 252.32 .Scientific Research Applications
Photochemical Generation of Nitric Oxide
6-Oxybenzo(a)pyrene, as a derivative of 6-nitrobenzo[a]pyrene, has been studied for its ability to release nitric oxide (NO) under visible-light irradiation. The photochemical generation of NO and the formation of the 6-oxyBaP radical have been confirmed, indicating potential applications in the development of new types of NO donors (Fukuhara, Kurihara, & Miyata, 2001).
Organic Semiconductors for OLED Devices
Research has shown the transformation of tetrabromo pyrene, closely related to 6-Oxybenzo(a)pyrene, into tetrasubstituted carbazole and phenothiazine derivatives. These derivatives have been used successfully as an active light-emitting layer in organic light-emitting diodes (OLEDs), demonstrating promising device performance with blue and green emission (Salunke et al., 2016).
Protective Effects on Neurotoxicity
A study investigating the protective effects of noradrenaline on benzo[a]pyrene-induced oxidative stress in brain tumor cell lines indicates a possible application of 6-Oxybenzo(a)pyrene in understanding and mitigating neurotoxicity. This research suggests its potential as a model compound in studying the mechanisms of neurotoxicity and protective interventions (Patri & Singh, 2019).
Environmental Pollutant Analysis
6-Oxybenzo(a)pyrene, being a component of the broader group of polycyclic aromatic compounds (PACs), has relevance in environmental studies. Research on the occurrence, sources, and human health risk assessment of PACs in urban soils highlights the importance of understanding the distribution and impact of compounds like 6-Oxybenzo(a)pyrene in the environment (Dreij et al., 2019).
Understanding Mutagenicity and Carcinogenicity
Studies on dibenzo[a,l]pyrene (DB[a,l]P), a related compound, have provided insights into the mechanisms of oral carcinogenesis. This research offers a perspective on how 6-Oxybenzo(a)pyrene could be used to study mutagenicity and carcinogenic pathways, contributing to our understanding of environmental and tobacco smoke-induced carcinogenesis (Chen et al., 2013).
Mechanism of Action
Future Directions
Future research on benzo(a)pyrene degradation is proposed, specifically in the context of the development of “omics” approaches . These results lay a foundation for further understanding of the carcinogenic mechanism of benzo(a)pyrene and provide insight into the photo-degradation mechanism of this molecule .
properties
InChI |
InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJRQIADWAMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943203 | |
Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20928-82-9 | |
Record name | 6-Oxybenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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